5-Fluoro SDB-005 is a synthetic cannabinoid that belongs to a class of compounds designed to mimic the effects of natural cannabinoids. It is an analog of SDB-005, characterized by the presence of a fluorine atom in its structure, which enhances its affinity for cannabinoid receptors. The compound is primarily studied for its potential therapeutic applications and its interaction with the endocannabinoid system.
5-Fluoro SDB-005 is identified by its CAS number 2185863-14-1 and is available from various chemical suppliers, including Cayman Chemical and BenchChem. It is synthesized for research purposes, particularly in the fields of pharmacology and toxicology.
5-Fluoro SDB-005 is classified as a synthetic cannabinoid. These compounds are designed to bind to cannabinoid receptors in the brain, primarily the CB1 receptor, leading to psychoactive effects similar to those of tetrahydrocannabinol, the active component of cannabis.
The synthesis of 5-Fluoro SDB-005 involves several key steps:
The industrial production of 5-Fluoro SDB-005 utilizes similar methods but is optimized for larger scale synthesis. Automated reactors and continuous flow systems are often employed to enhance efficiency and yield. Quality control measures include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy for purity assessment.
The molecular formula for 5-Fluoro SDB-005 is C₁₈H₁₈F₁N₃O₂. Its structure features:
The compound's three-dimensional conformation plays a crucial role in its interaction with cannabinoid receptors .
5-Fluoro SDB-005 can undergo various chemical transformations:
These reactions are significant for modifying the compound's structure to explore different pharmacological profiles.
5-Fluoro SDB-005 primarily acts as an agonist at the CB1 receptor, which is predominantly found in the central nervous system. Its mechanism involves:
Research indicates that modifications in the chemical structure can significantly alter pharmacodynamics and receptor selectivity.
5-Fluoro SDB-005 has several important applications:
The unique properties of 5-Fluoro SDB-005 make it a valuable compound for ongoing research into synthetic cannabinoids and their potential therapeutic applications.
The structural design of 5-Fluoro SDB-005 exemplifies strategic molecular engineering to enhance cannabinoid receptor interactions. Fluorination represents a cornerstone modification in synthetic cannabinoid development, primarily aimed at augmenting three pharmacological parameters: CB1 receptor binding affinity, blood-brain barrier permeability, and metabolic stability. The incorporation of fluorine at the terminal pentyl tail (5-fluoropentyl) disrupts oxidative metabolism by cytochrome P450 enzymes, thereby prolonging compound half-life in vivo [1]. Empirical evidence demonstrates that fluorination elevates CB1 affinity by 5-10 fold compared to non-fluorinated analogs due to fluorine's electron-withdrawing properties, which optimize electrostatic interactions within the receptor's transmembrane binding pocket [2] [4].
Structural analysis reveals that 5-Fluoro SDB-005 belongs to the indazole carboxamide class, characterized by an indazole core linked to a naphthyl ester group. This scaffold diverges from first-generation indole-based synthetic cannabinoids (e.g., JWH-018) by substituting the carboxamide linkage with an ester bond—a modification intended to evade legislative restrictions while preserving receptor engagement [4]. The naphthyl head group further enhances hydrophobic interactions within the CB1 allosteric site, contributing to nanomolar-level affinity [3].
Table 1: Impact of Fluorination on CB1 Receptor Affinity
| Compound | Core Structure | Fluorination Site | Relative CB1 Affinity |
|---|---|---|---|
| SDB-005 | Indazole | None | 1× (Baseline) |
| 5-Fluoro SDB-005 | Indazole | ω-terminal pentyl | 8× |
| JWH-018 | Indole | None | 0.5× |
| AM-2201 | Indole | 5-fluoropentyl | 4× |
The synthesis of 5-Fluoro SDB-005 employs a sequential two-step protocol centered on nucleophilic substitution and ester coupling. The initial stage involves N-alkylation of the indazole precursor:
Critical control parameters include:
Precursor selection directly influences synthetic efficiency and impurity profiles. For 5-Fluoro SDB-005, the indazole core offers distinct advantages over traditional indole scaffolds:
Table 2: Synthetic Efficiency Across Indazole Precursors
| Head Group Precursor | Coupling Time (h) | Yield (%) | Common Byproducts |
|---|---|---|---|
| Naphthalene-1-carbonyl chloride | 4 | 65-72 | <5% C3-diacylated adduct |
| Quinoline-8-carbonyl chloride | 6 | 58-63 | 8-12% hydrolyzed acid |
| 4-Fluorobenzoyl chloride | 3 | 70-75 | None significant |
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1